3-butoxy-N-(8-methoxyquinolin-5-yl)benzamide
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Overview
Description
3-butoxy-N-(8-methoxyquinolin-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a quinoline ring substituted with a methoxy group at the 8th position and a butoxy group at the 3rd position of the benzamide moiety. Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents .
Preparation Methods
The synthesis of 3-butoxy-N-(8-methoxyquinolin-5-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 8-methoxyquinoline and 3-butoxybenzoic acid.
Formation of Amide Bond: The 8-methoxyquinoline is reacted with 3-butoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.
Chemical Reactions Analysis
3-butoxy-N-(8-methoxyquinolin-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the quinoline ring.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
3-butoxy-N-(8-methoxyquinolin-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-butoxy-N-(8-methoxyquinolin-5-yl)benzamide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
3-butoxy-N-(8-methoxyquinolin-5-yl)benzamide can be compared with other similar compounds, such as:
N-(quinolin-8-yl)benzamides: These compounds share the quinoline-benzamide structure but lack the butoxy and methoxy substituents. They may have different biological activities and chemical properties.
Methoxy-substituted Benzamides: Compounds with methoxy groups at different positions on the benzamide ring can exhibit varying degrees of biological activity and stability.
Butoxy-substituted Benzamides: Similar to methoxy-substituted benzamides, these compounds have butoxy groups at different positions, affecting their chemical reactivity and biological effects.
Properties
Molecular Formula |
C21H22N2O3 |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
3-butoxy-N-(8-methoxyquinolin-5-yl)benzamide |
InChI |
InChI=1S/C21H22N2O3/c1-3-4-13-26-16-8-5-7-15(14-16)21(24)23-18-10-11-19(25-2)20-17(18)9-6-12-22-20/h5-12,14H,3-4,13H2,1-2H3,(H,23,24) |
InChI Key |
XVJKBNZVGBWAOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=C3C=CC=NC3=C(C=C2)OC |
Origin of Product |
United States |
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